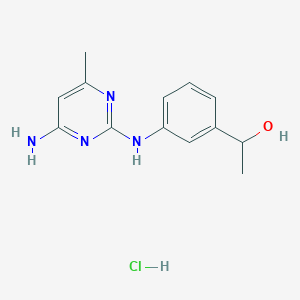

1-(3-((4-Amino-6-methylpyrimidin-2-yl)amino)phenyl)ethanol hydrochloride

Description

This compound features a pyrimidine core substituted with amino (-NH₂) and methyl (-CH₃) groups at positions 4 and 6, respectively. A phenyl ring, linked via a secondary amine (-NH-), is further substituted with an ethanol (-CH₂CH₂OH) moiety. The hydrochloride salt enhances solubility and stability. Pyrimidine derivatives are pharmacologically significant, often exhibiting antimicrobial, antiviral, or kinase-inhibitory activity.

Propriétés

IUPAC Name |

1-[3-[(4-amino-6-methylpyrimidin-2-yl)amino]phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.ClH/c1-8-6-12(14)17-13(15-8)16-11-5-3-4-10(7-11)9(2)18;/h3-7,9,18H,1-2H3,(H3,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCGEACBFWMUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as aminopyrimidines. Aminopyrimidines are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions.

Mode of Action

It’s known that molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains.

Analyse Biochimique

Comparaison Avec Des Composés Similaires

Structural Analog: 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride

Key Structural Differences :

- Substituents: The analog replaces the ethanol-phenyl group with a 3-iodoanilino group (I atom at the phenyl meta-position).

- Core Modifications: Both share the 4-amino-6-methylpyrimidine backbone but differ in protonation states. The analog exists as a pyrimidinium chloride due to HCl incorporation during synthesis.

Physicochemical Properties :

- Hydrogen Bonding: The analog forms N–H···Cl⁻ bonds, creating layered crystal structures . The target compound’s ethanol group may introduce additional H-bonding capacity, enhancing solubility.

- Polarity: The iodine substituent increases lipophilicity, while the ethanol group in the target compound improves hydrophilicity.

Optical and Electronic Properties: Comparison with Chalcone Derivatives (e.g., MSPPP)

While structurally distinct (chalcone vs. pyrimidine), MSPPP provides insights into substituent effects on photophysical properties:

- Quantum Yield: MSPPP exhibits fluorescence with a high quantum yield, attributed to electron-donating dimethylamino groups .

- Energy Gap: Substitution patterns (e.g., methylsulfonyl in MSPPP) modulate the HOMO-LUMO gap. For the target compound, the pyrimidine core and ethanol group may influence electronic transitions, though experimental data are lacking.

Data Tables

Table 2: Hypothesized Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.